molecular formula C12H15N5O3S B2561501 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide CAS No. 377050-78-7

2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B2561501
CAS No.: 377050-78-7
M. Wt: 309.34
InChI Key: DRXMMVLAGKLXIP-UHFFFAOYSA-N
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Description

2-{[1,3-Dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a methylxanthine-derived compound featuring a sulfanyl-acetamide moiety at the 8-position of the purine scaffold. Its structure includes a propenyl (allyl) group at the 7-position, which may enhance binding to adenosine receptors or other enzymatic targets due to increased hydrophobicity and steric effects. This compound has been investigated for its neuroprotective properties and monoamine oxidase B (MAO B) inhibitory activity, showing promise in preclinical studies .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-4-5-17-8-9(14-11(17)21-6-7(13)18)15(2)12(20)16(3)10(8)19/h4H,1,5-6H2,2-3H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXMMVLAGKLXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The molecular formula for this compound is C19H20N4O5C_{19}H_{20}N_{4}O_{5}, and it features a complex structure that includes a purine ring system and a sulfanyl group. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC19H20N4O5C_{19}H_{20}N_{4}O_{5}
IUPAC NameThis compound
SMILESCC(=O)N(C)C(=O)c1ncnc2c1c(nc(N(C)C)C(=O)=O)c2cc(C=C)cc1

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities including:

  • Anticancer Activity :
    • Studies have shown that purine derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have been reported to arrest the cell cycle at the G2/M phase and induce apoptosis in lung cancer cells (A549) .
    • The mechanism often involves the inhibition of key signaling pathways such as the MAPK pathway which is crucial for cell growth and survival.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, some derivatives have been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGF-R2), which is significant for tumor angiogenesis .
  • Sulfanyl Group Influence :
    • The presence of the sulfanyl group in the structure enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent.

Case Studies

Several studies have explored the biological effects of compounds related to the target compound:

Study 1: Anticancer Efficacy

A recent study evaluated a series of purine derivatives for their anticancer properties against various cancer cell lines. The results indicated that compounds with modifications similar to those in this compound exhibited significant growth inhibition in colorectal and pancreatic cancer models .

Study 2: Mechanistic Insights

In vitro assays demonstrated that related compounds could significantly reduce ERK phosphorylation in cancer cells. This suggests that these compounds may disrupt critical signaling pathways necessary for tumor growth .

Summary of Findings

The biological activity of this compound appears promising based on existing literature. Key findings include:

Activity TypeObservations
AnticancerInduces apoptosis; inhibits cell proliferation
Enzyme InhibitionInhibits VEGF-R2 and other kinases
MechanismDisruption of MAPK signaling pathways

Comparison with Similar Compounds

2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide (Compound 5)

  • Structural Differences: Replaces the propenyl group with a methylcarbamothioylamino moiety.
  • Biological Activity : Exhibits 28% MAO B inhibition, the highest among tested derivatives, with low neurotoxicity .
  • Significance : The methylcarbamothioyl group enhances selectivity for MAO B over MAO A, suggesting that substituent polarity influences enzyme binding.

2-(4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide (Compound 9)

  • Structural Differences: Features dipropyl groups at N1/N3 and a phenoxy-pyridinylmethyl acetamide chain.
  • Biological Activity: Synthesized as an A2A adenosine receptor agonist; 45% yield indicates moderate synthetic efficiency .
  • Significance : Dipropyl groups may improve receptor affinity compared to dimethyl analogues, though activity data specific to this compound are pending.

HC-030031 and CHEM-5861528

  • Structural Differences : HC-030031 has an isopropylphenyl group, while CHEM-5861528 incorporates a butylphenyl group.
  • Biological Activity : Both are TRPA1 antagonists with IC50 values of 4–10 μM. HC-030031 reduces airway inflammation in asthma models .
  • Significance : The phenylacetamide moiety is critical for TRPA1 blockade, but alkyl chain length modulates potency.

Pharmacological and Functional Comparisons

MAO B Inhibition

  • Compound 5 : Superior MAO B inhibition (28%) with minimal neurotoxicity highlights the role of the methylcarbamothioyl group in enhancing enzyme interaction.

Receptor Binding

  • AS-16 (A2B Antagonist) : Binds to A2B receptors with 22 nM affinity, attributed to its benzyloxy-phenyl and pyrazole substituents .
  • Target Compound : Propenyl and sulfanyl-acetamide groups may favor A2A/A2B receptor interactions, though direct binding data are lacking.

Anti-Inflammatory Activity

  • HC-030031 : Reduces inflammation in asthma models via TRPA1 blockade .
  • Target Compound : Neuroprotective effects (implied by ) suggest overlapping pathways with anti-inflammatory agents.

Molecular Properties

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~363.4 g/mol ~2.1* 2 6
2-[(7-Decyl-3-methyl-2,6-dioxo-...)acetamide 395.5 g/mol 3.6 2 5
HC-030031 ~343.4 g/mol ~3.8 2 5

*Estimated based on structural analogs.

    Q & A

    Basic Research Questions

    Q. What are the recommended safety protocols for handling this compound in laboratory settings?

    • Methodological Answer : Researchers should adhere to stringent safety measures, including:

    • Use of personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.
    • Handling in a fume hood to minimize inhalation risks (P201, P202) .
    • Storage away from heat sources (P210) and in airtight containers under inert conditions to prevent degradation .
    • Immediate disposal of contaminated materials via approved chemical waste protocols.

    Q. What methodologies are effective for synthesizing this compound with high purity?

    • Methodological Answer : Key steps include:

    • Condensation reactions : Utilize precursors like 3,7-dimethylxanthine derivatives and thiol-containing acetamide intermediates under controlled pH (e.g., alkaline conditions) to optimize sulfanyl group coupling .
    • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) followed by recrystallization in ethanol to achieve >95% purity .
    • Yield optimization : Adjust reaction temperature (70–90°C) and catalyst loading (e.g., triethylamine) to mitigate side-product formation .

    Q. How can structural analogs of this compound guide SAR studies?

    • Methodological Answer :

    • Compare with derivatives such as 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide to identify critical functional groups (e.g., sulfanyl vs. cyano moieties) .
    • Use spectroscopic techniques (NMR, FT-IR) to validate structural modifications and correlate with activity changes .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data across studies?

    • Methodological Answer :

    • Systematic parameter control : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
    • Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition assays vs. molecular docking) .
    • Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects, impurity interference) .

    Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes?

    • Methodological Answer :

    • Molecular docking : Use software like AutoDock Vina with crystal structures of adenosine deaminase or PDE4B (PubChem CID references) to model interactions .
    • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) for 100+ ns to assess stability and binding energy profiles .
    • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at critical binding sites (e.g., purine-dioxo motifs) .

    Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

    • Methodological Answer :

    • Co-solvent systems : Test combinations of DMSO/PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
    • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to improve membrane permeability .
    • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma and tissue samples post-administration to quantify bioavailability .

    Q. How can theoretical frameworks guide mechanistic studies of this compound’s activity?

    • Methodological Answer :

    • Kinetic modeling : Apply Michaelis-Menten or allosteric modulation theories to enzyme inhibition data .
    • Pathway analysis : Map interactions using KEGG or Reactome databases to identify off-target effects (e.g., purinergic signaling cross-talk) .
    • Hypothesis-driven experimentation : Design knock-out/knock-in models to validate theoretical predictions (e.g., CRISPR-Cas9 editing of adenosine receptors) .

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